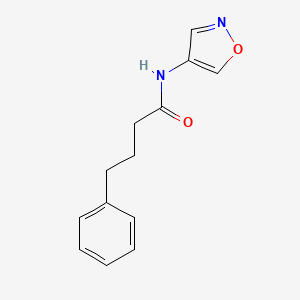
Methyl 5-chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxylate” is a chemical compound with the molecular formula C14H9ClF3NO3 and a molecular weight of 331.67 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C14H9ClF3NO3. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with various functional groups, including a chloro group (Cl), a trifluoromethyl group (CF3), and a carboxylate group (CO2H) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. This compound’s properties, such as melting point, boiling point, and density, are not provided in the available resources .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 5-chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxylate, also known as methyl 5-chloro-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxylate:
Pharmaceutical Development
This compound is often explored for its potential in pharmaceutical development, particularly as a lead compound in the synthesis of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for developing treatments for diseases such as cancer, inflammation, and neurological disorders .
Chemical Synthesis
In the field of organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, making it a valuable building block in the creation of new chemical entities .
Agricultural Chemistry
Researchers are investigating this compound for its potential use in agricultural chemistry. It may serve as a precursor for the synthesis of agrochemicals, including pesticides and herbicides, due to its ability to disrupt biological processes in pests .
Material Science
The compound’s unique chemical properties make it useful in material science. It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation .
Analytical Chemistry
This compound is also valuable in analytical chemistry. It can be used as a standard or reference material in various analytical techniques, including chromatography and spectroscopy, to ensure the accuracy and precision of measurements.
Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8
Safety and Hazards
properties
IUPAC Name |
methyl 5-chloro-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c1-23-14(22)12-6-11(16)8-20(13(12)21)7-9-2-4-10(5-3-9)15(17,18)19/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNCGTLZFPBYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN(C1=O)CC2=CC=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-enamide](/img/structure/B2696366.png)
![2-(4-Chloro-3-nitrobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2696368.png)
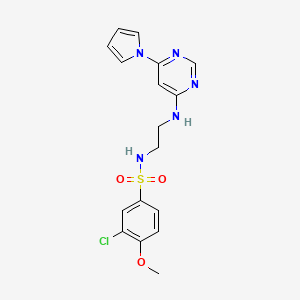
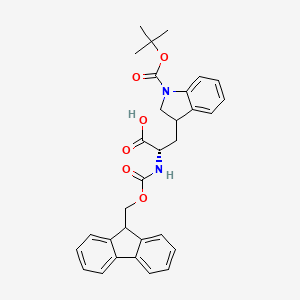
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2696377.png)


![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2696381.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2696382.png)
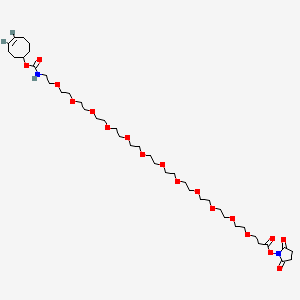
![2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol](/img/structure/B2696385.png)
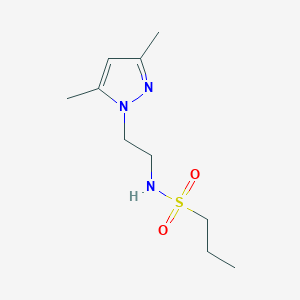
![1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)azetidine](/img/structure/B2696387.png)
